(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde
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Overview
Description
(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted benzaldehydes and dimethyl acetals, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
Chemistry
In chemistry, (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and proteins. For instance, it has been studied for its ability to inhibit Taq polymerase and telomerase, which are important in DNA replication and cancer research .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like Taq polymerase and telomerase by binding to their active sites. This binding can trigger a cascade of molecular events, leading to the inhibition of DNA replication and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Xanthene Derivatives: Compounds like 9H-xanthene and its derivatives share a similar core structure but differ in their substituents.
Flavonoids: These compounds also have a similar polycyclic structure but with different functional groups.
Uniqueness
What sets (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde apart is its specific combination of methoxy and dimethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
15330-63-9 |
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Molecular Formula |
C23H24O7 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(5,9,10-trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydropyrano[2,3-a]xanthen-11-yl)acetaldehyde |
InChI |
InChI=1S/C23H24O7/c1-23(2)8-6-12-14(26-3)10-16-19(22(12)30-23)20(25)18-13(7-9-24)21(28-5)17(27-4)11-15(18)29-16/h9-11H,6-8H2,1-5H3 |
InChI Key |
OUDLYLYPVPSTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C(=O)C4=C(C(=C(C=C4O3)OC)OC)CC=O)OC)C |
Origin of Product |
United States |
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